4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-(oxan-4-yl)pyrrolidin-2-one
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Overview
Description
4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-(oxan-4-yl)pyrrolidin-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring, a pyridazine ring, and an oxane ring, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-(oxan-4-yl)pyrrolidin-2-one typically involves multiple steps, including the formation of the pyrrolidine and pyridazine rings, followed by their coupling. Common reagents used in these reactions include tert-butylamine, pyridazine derivatives, and various coupling agents. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-(oxan-4-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridazine ring, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-(oxan-4-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-(oxan-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones.
Pyridazine derivatives: Compounds such as 6-chloropyridazine and 3-aminopyridazine.
Uniqueness
4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-(oxan-4-yl)pyrrolidin-2-one is unique due to its combination of pyrrolidine, pyridazine, and oxane rings
Properties
Molecular Formula |
C23H34N4O4 |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
4-[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidine-1-carbonyl]-1-(oxan-4-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C23H34N4O4/c1-23(2,3)19-4-5-20(25-24-19)31-15-16-6-9-26(13-16)22(29)17-12-21(28)27(14-17)18-7-10-30-11-8-18/h4-5,16-18H,6-15H2,1-3H3 |
InChI Key |
NSHKDAFDKUFNBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)C(=O)C3CC(=O)N(C3)C4CCOCC4 |
Origin of Product |
United States |
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